Cu(II)GTSM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10CuN6S2 |
|---|---|
Molecular Weight |
293.9 g/mol |
IUPAC Name |
copper;N'-methyl-N-[(Z)-[(2Z)-2-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]ethylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C6H12N6S2.Cu/c1-7-5(13)11-9-3-4-10-12-6(14)8-2;/h3-4H,1-2H3,(H2,7,11,13)(H2,8,12,14);/q;+2/p-2/b9-3-,10-4-; |
InChI Key |
ILQDIMXONQDSFP-NALDQGCSSA-L |
Isomeric SMILES |
CN=C([S-])N/N=C\C=N/NC(=NC)[S-].[Cu+2] |
Canonical SMILES |
CN=C(NN=CC=NNC(=NC)[S-])[S-].[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Copper(II)-bis(thiosemicarbazone) Complexes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone), or Cu(II)GTSM, is a cell-permeable, lipophilic small molecule that functions as a copper ionophore. Its primary mechanism of action involves the targeted delivery of copper across cellular membranes, leading to an increase in bioavailable intracellular copper. This elevation of intracellular copper modulates key signaling pathways implicated in neurodegenerative diseases, particularly Alzheimer's disease. The core mechanism centers on the activation of the PI3K/Akt cascade, subsequent inhibition of glycogen synthase kinase 3β (GSK3β), and the downstream reduction of hyperphosphorylated tau and neurotoxic amyloid-β oligomers. Additionally, this compound and related complexes exhibit antimicrobial properties through direct inhibition of bacterial respiration and copper-induced toxicity. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Intracellular Copper Delivery and Dissociation
The fundamental action of this compound is to act as a carrier for copper, facilitating its transport across the lipid bilayers of cell membranes—a process that is highly restricted for free copper ions.[1]
-
Cellular Uptake: The neutral, lipophilic nature of the intact this compound complex allows it to readily diffuse across the cell membrane.
-
Intracellular Reduction: Once inside the cell, the complex is exposed to a reducing environment. Endogenous reductants, such as glutathione, reduce the copper center from Cu(II) to Cu(I).[2][3]
-
Copper Release: The Cu(I) ion has a lower affinity for the bis(thiosemicarbazone) ligand compared to Cu(II). This change in oxidation state leads to the dissociation of the complex and the release of bioavailable Cu(I) into the cytoplasm.[2] The GTSM ligand is then metabolized or effluxed from the cell.
This intracellular release mechanism is sensitive to the specific ligand structure. The reduction potential of this compound (-0.44 V vs Ag/AgCl) is higher than that of the related compound Cu(II)ATSM (-0.60 V), making this compound more easily reduced.[3] Consequently, this compound tends to release its copper payload in most cells, whereas the more reduction-resistant Cu(II)ATSM is selectively trapped and releases copper in the more highly reducing environment of hypoxic cells.[2][3]
Neuromodulatory Effects: The PI3K/Akt/GSK3β Signaling Axis
In the context of neurodegenerative disease, the released intracellular copper initiates a signaling cascade that mitigates key pathological features of Alzheimer's disease.[2][4]
-
PI3K/Akt Activation: The increase in bioavailable copper activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates protein kinase B (Akt).[4][5]
-
GSK3β Inhibition: Activated Akt phosphorylates GSK3β at its serine-9 residue (Ser9).[5][6] This specific phosphorylation event is inhibitory, downregulating the kinase activity of GSK3β.
-
Reduced Tau Phosphorylation: GSK3β is a primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau. By inhibiting GSK3β, this compound treatment leads to a significant decrease in tau phosphorylation at pathological sites, such as Ser404.[5][6]
-
Decreased Amyloid-β (Aβ) Levels: Inhibition of GSK3β has also been shown to increase the activity of matrix metalloproteases, which are involved in the degradation of Aβ peptides.[2][4] This leads to a reduction in the abundance of neurotoxic Aβ species, particularly Aβ trimers.[5][6]
-
ERK1/2 Activation: Studies also show that this compound treatment increases the phosphorylation of extracellular signal-related kinase 1/2 (ERK1/2), another pathway involved in cellular signaling.[5][6]
Quantitative Data Summary
The biological effects of this compound have been quantified in numerous preclinical studies. Key findings are summarized below.
| Parameter | Model System | Treatment | Result | Reference |
| Cellular Copper Levels | PC12 Cells | 50 nM this compound | 2.5-fold increase at 1 hr; 3.1-fold increase at 18 hr | [3] |
| Tau Phosphorylation | SH-SY5Y Cells | This compound | 64% decrease in phosphorylation at Ser404 | [5][7] |
| APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Significant decrease in phosphorylated tau | [5] | |
| Amyloid-β Levels | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | 24% decrease in PBS-insoluble Aβ | [5] |
| GSK3β Inhibition | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Significant increase in inhibitory p-GSK3β (Ser9) | [5] |
| Akt Activation | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Significant increase in p-Akt | [5] |
| ERK1/2 Activation | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Significant increase in p-ERK1/2 | [5] |
| Cognitive Function | APP/PS1 Transgenic Mice | 30 mg/kg/day this compound | Restoration of performance in Y-maze test | [7][8] |
| Brain Uptake (PET) | Wild-type Mice | 64Cu-GTSM (IV) | ~5.5% ID/mL at 30 min with near-total retention at 24 hr | [4] |
| TASTPM AD Mice vs. WT | 64Cu-GTSM (IV) | ~1.3-fold increase in brain 64Cu concentration at 30 min | [1] |
Antimicrobial Mechanism of Action
Cu(II)bis(thiosemicarbazonato) complexes also possess potent antimicrobial activity, which arises from a dual mechanism.[1]
-
Copper Ionophore Activity: As in mammalian cells, this compound transports copper into bacterial cells, raising intracellular concentrations to toxic levels. This disrupts normal metabolic processes and inactivates crucial enzymes.[1]
-
Respiratory Chain Inhibition: The intact this compound complex can directly inhibit aerobic respiration. This inhibition occurs at or near the site of ubiquinone reduction in the electron transport chain and is independent of the release of free copper ions.[1] This makes the complex effective even against bacteria that are not highly susceptible to copper poisoning alone.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. Below are outlines of key experimental protocols used in the study of this compound.
Western Blot for Protein Phosphorylation
This protocol is used to quantify changes in the phosphorylation state of proteins like Akt, GSK3β, and tau.
-
Cell/Tissue Lysis: Cells or homogenized brain tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-tau (Ser404)).
-
Secondary Antibody Incubation: After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify band intensity, with phosphoprotein levels normalized to total protein levels.[5][9]
Intracellular Copper Measurement via ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to precisely measure total cellular copper content.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound for the desired time.
-
Cell Harvesting and Washing: Cells are harvested and washed multiple times with a buffer containing a chelating agent like EDTA (e.g., PBS with 0.5 mM EDTA) followed by PBS alone. This step is critical to remove any extracellular or loosely membrane-bound copper.[10]
-
Cell Digestion: The washed cell pellet is digested using high-purity nitric acid (e.g., 69% Suprapur) and often heated to ensure complete sample dissolution.[6][11]
-
ICP-MS Analysis: The digested sample is diluted with deionized water and analyzed by ICP-MS. Calibration standards with known copper concentrations are used to create a standard curve for accurate quantification.[11] Results are typically normalized to the total protein content of the original cell pellet.
References
- 1. PET Imaging of Copper Trafficking in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Copper Bis(thiosemicarbazonato) Complexes Promote Neurite Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of copper trafficking in a mouse model of Alzheimer’s disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing Cu bioavailability inhibits Aβ oligomers and tau phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Increasing Cu bioavailability inhibits Abeta oligomers and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical analyses of tau and other neuronal markers in the submandibular gland and frontal cortex across stages of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analytik-jena.fr [analytik-jena.fr]
Cu(II)GTSM as a GSK3β Inhibitor in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen synthase kinase 3 beta (GSK3β) is a critical serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. Its overactivity contributes to tau hyperphosphorylation and the formation of neurofibrillary tangles, as well as to the production of amyloid-beta (Aβ) peptides. This guide provides an in-depth technical overview of Cu(II)glyoxal-bis(N4-methylthiosemicarbazone) (Cu(II)GTSM), a cell-permeable copper complex, as an inhibitor of GSK3β. We will explore its mechanism of action, present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction
The quest for effective therapeutic interventions for neurodegenerative diseases has led to the investigation of various molecular targets. GSK3β has emerged as a particularly promising target due to its central role in neuronal apoptosis, tau pathology, and Aβ production. This compound has been identified as a compound capable of modulating GSK3β activity, offering a potential therapeutic avenue. This document serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical data and methodologies associated with this compound.
Mechanism of Action
This compound does not directly inhibit the active site of GSK3β. Instead, its primary mechanism involves increasing the intracellular bioavailability of copper ions. This increase in intracellular copper activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] Activated Akt, a serine/threonine kinase, subsequently phosphorylates GSK3β at the Ser9 residue.[3] This phosphorylation event inhibits the kinase activity of GSK3β, leading to a downstream reduction in the phosphorylation of its substrates, most notably the tau protein.[3][4][5]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| Tau Phosphorylation (Ser404) | SH-SY5Y | 25 μM | 64% decrease | [3][4][5] |
| Parameter | Animal Model | Dosage | Administration | Key Findings | Reference |
| Aβ Trimer Levels | APP/PS1 Transgenic Mice | 10 mg/kg | Daily oral gavage | Significant decrease in brain Aβ trimers | [3][6] |
| Cognitive Performance (Y-Maze) | APP/PS1 Transgenic Mice | 10 mg/kg | Daily oral gavage | Restoration of cognitive performance to wild-type levels | [1][3][7] |
Signaling Pathway and Experimental Workflow Visualizations
This compound-Mediated GSK3β Inhibition Pathway
Caption: this compound signaling pathway leading to GSK3β inhibition.
Experimental Workflow for In Vitro Analysis
References
- 1. Increasing Cu bioavailability inhibits Abeta oligomers and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper(II) complexes of hybrid hydroxyquinoline-thiosemicarbazone ligands: GSK3β inhibition due to intracellular delivery of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Increasing Cu bioavailability inhibits Aβ oligomers and tau phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | GSK3β inhibitor | Alzheimer's disease | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
The Role of Cu(II)GTSM in Mitigating Amyloid-β Trimer Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides, which aggregate into soluble oligomers and insoluble plaques. Among the various Aβ oligomers, soluble trimers are considered highly neurotoxic, playing a crucial role in synaptic dysfunction and cognitive decline. This technical guide provides an in-depth analysis of the role of Cu(II)GTSM (Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone)), a cell-permeable copper complex, in reducing toxic Aβ trimers. We will explore its mechanism of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for key assays cited. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for Alzheimer's disease.
Introduction: The Challenge of Amyloid-β Trimers in Alzheimer's Disease
The amyloid cascade hypothesis has been a central framework in Alzheimer's disease research for decades. This hypothesis posits that the production and accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is the primary pathogenic event. While insoluble amyloid plaques are a hallmark of AD, recent evidence has shifted the focus towards soluble Aβ oligomers as the more proximate neurotoxic species. These oligomers exist in various forms, including dimers, trimers, and larger aggregates.
Aβ trimers, in particular, have been strongly implicated in the impairment of synaptic plasticity, including the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory. Their small size and diffusible nature allow them to readily interact with synaptic structures, leading to a cascade of detrimental effects. Therefore, therapeutic strategies aimed at reducing the levels of these toxic Aβ trimers hold significant promise for the treatment of AD.
This compound: A Novel Therapeutic Agent
This compound is a lipophilic, cell-permeable bis(thiosemicarbazone) copper complex that has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. Unlike its structural analog Cu(II)ATSM, this compound is designed to readily release its copper ion within the reducing intracellular environment, thereby increasing the bioavailability of intracellular copper. This targeted delivery of copper is central to its mechanism of action in reducing Aβ trimers.
Mechanism of Action: The Akt/GSK3β Signaling Pathway
The therapeutic effects of this compound in reducing Aβ trimers are primarily mediated through the modulation of the Akt/GSK3β signaling pathway. Glycogen synthase kinase 3β (GSK3β) is a key enzyme implicated in both the production of Aβ and the hyperphosphorylation of the tau protein, another hallmark of AD. The activity of GSK3β is regulated by phosphorylation at its serine-9 residue, which inhibits its kinase activity.
The proposed mechanism is as follows:
-
Increased Intracellular Copper: this compound crosses the cell membrane and releases Cu(I) into the cytoplasm.
-
Activation of Akt: The increase in bioavailable copper activates the protein kinase B (Akt) signaling pathway.
-
Inhibition of GSK3β: Activated Akt phosphorylates GSK3β at serine-9, leading to its inhibition.
-
Reduction of Aβ Trimers: The inhibition of GSK3β activity leads to a downstream reduction in the levels of neurotoxic Aβ trimers.
The following diagram illustrates this signaling pathway:
Caption: Signaling pathway of this compound in reducing Amyloid-β trimers.
Quantitative Data on the Efficacy of this compound
Preclinical studies in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 mouse model, have provided quantitative evidence for the efficacy of this compound in reducing Aβ levels and improving cognitive function.
| Study Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Insoluble Aβ Levels | APP/PS1 mice | 10 mg/kg/day this compound via oral gavage | 24% decrease in PBS-insoluble Aβ in the brain. | Crouch et al., 2009 |
| Aβ Trimer Levels | APP/PS1 mice | 10 mg/kg/day this compound via oral gavage | Significant decrease in brain Aβ trimer abundance. | Crouch et al., 2009 |
| Cognitive Performance (Y-maze) | APP/PS1 mice | 10 mg/kg/day this compound via oral gavage | Restored performance in the Y-maze test to levels of cognitively normal animals. | Crouch et al., 2009 |
| Long-Term Potentiation (LTP) | Hippocampal slices from C57/bl6 mice | 1 µM this compound co-treated with 2 µM synthetic Aβ42 | Prevented Aβ-mediated inhibition of LTP. | Crouch et al., 2009 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Preparation of Synthetic Amyloid-β (Aβ) Oligomers
This protocol is adapted from established methods to generate Aβ oligomers enriched in trimers for in vitro studies.
Materials:
-
Synthetic Aβ1-42 peptide (lyophilized)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phenol red-free F-12 culture medium, ice-cold
-
Low-binding microcentrifuge tubes
Procedure:
-
Monomerization of Aβ peptide: a. Resuspend the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mM. b. Vortex briefly and incubate at room temperature for 1-2 hours to ensure the peptide is in a monomeric state. c. Aliquot the Aβ/HFIP solution into low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film. e. Store the dried peptide films at -80°C until use.
-
Oligomerization: a. Allow the peptide film to equilibrate to room temperature. b. Resuspend the peptide film in DMSO to a concentration of 5 mM. Vortex for 30 seconds and sonicate for 10 minutes in a bath sonicator. c. Dilute the Aβ/DMSO solution to 100 µM with ice-cold, phenol red-free F-12 medium. d. Vortex for 15 seconds. e. Incubate at 4°C for 24 hours. f. After incubation, centrifuge the solution at 14,000 x g for 10 minutes at 4°C to remove any large, insoluble aggregates. g. The supernatant, containing soluble Aβ oligomers (including trimers), is ready for use in cell culture or LTP experiments.
Western Blot for the Detection of Aβ Trimers in Mouse Brain Homogenates
This protocol outlines the procedure for detecting Aβ trimers in brain tissue from treated and control animals.
Materials:
-
Brain tissue from APP/PS1 mice
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris NuPAGE gels
-
Nitrocellulose membrane (0.2 µm)
-
Transfer buffer (NuPAGE Transfer Buffer with 20% methanol)
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: Anti-Aβ monoclonal antibody 6E10 (specific for human Aβ) or an oligomer-specific antibody.
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
ECL substrate
Procedure:
-
Sample Preparation: a. Homogenize brain tissue in ice-cold RIPA buffer with protease inhibitors. b. Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C. c. Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
SDS-PAGE: a. Mix 20-30 µg of protein from each sample with LDS sample buffer and reducing agent. b. Heat the samples at 70°C for 10 minutes. c. Load the samples onto a 4-12% Bis-Tris NuPAGE gel and run at 150V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins to a 0.2 µm nitrocellulose membrane at 30V for 1-2 hours.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-Aβ antibody (e.g., 6E10, 1:1000 dilution in blocking buffer) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Visualize the bands corresponding to Aβ monomers, dimers, and trimers using a chemiluminescence imaging system.
Y-Maze Test for Cognitive Assessment
The Y-maze test is used to assess spatial working memory in rodents.
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking software (e.g., EthoVision).
Procedure:
-
Acclimation: a. Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Testing: a. Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes). b. Record the sequence of arm entries using video tracking software.
-
Data Analysis: a. An arm entry is counted when all four paws of the mouse are within the arm. b. A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA). c. Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for Alzheimer's disease by targeting the reduction of neurotoxic Aβ trimers through the modulation of the Akt/GSK3β signaling pathway. The preclinical data strongly support its potential to not only reduce the amyloid pathology but also to improve cognitive function. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area.
Future studies should focus on:
-
Conducting comprehensive dose-response and time-course studies to optimize the therapeutic window of this compound.
-
Investigating the long-term safety and efficacy of this compound in more advanced preclinical models.
-
Exploring the potential of this compound in combination with other therapeutic agents targeting different aspects of AD pathology.
-
Initiating clinical trials to evaluate the safety and efficacy of this compound in human patients with Alzheimer's disease.
By continuing to explore the therapeutic potential of compounds like this compound, the scientific community moves closer to developing effective treatments for this devastating neurodegenerative disease.
The Impact of Cu(II)GTSM on Tau Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the copper complex Cu(II)GTSM on the phosphorylation of tau protein, a key pathological hallmark in Alzheimer's disease and other tauopathies. The document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways.
Core Findings: this compound Reduces Tau Hyperphosphorylation
This compound has emerged as a promising therapeutic candidate due to its ability to modulate the phosphorylation state of the tau protein.[1] The primary mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key kinase responsible for the hyperphosphorylation of tau.[1][2] This inhibition is achieved by increasing the intracellular bioavailability of copper, which in turn activates the Akt signaling pathway, leading to the inhibitory phosphorylation of GSK3β at its serine-9 residue.[1][3][4]
Quantitative Analysis of Tau Phosphorylation
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound on tau phosphorylation and related signaling molecules.
Table 1: In Vitro Effects of this compound on Tau Phosphorylation and Signaling in SH-SY5Y Cells
| Analyte | Treatment | Fold Change vs. Control | Key Finding | Reference |
| Phospho-Tau (Ser404) | This compound | 0.36 (64% decrease) | Significant reduction in tau phosphorylation. | [5][6] |
| Phospho-GSK3β (Ser9) | This compound | Increased | Inhibitory phosphorylation of GSK3β is induced. | [3] |
| Phospho-Akt | This compound | Increased | Activation of the upstream kinase Akt. | [3] |
| Phospho-ERK1/2 | This compound | Increased | Activation of the ERK1/2 signaling pathway. | [3] |
| Total Tau | This compound | No significant change | This compound affects phosphorylation, not total protein levels. | [6] |
Table 2: In Vivo Effects of this compound on Tau Phosphorylation and Signaling in APP/PS1 Transgenic Mice
| Analyte | Treatment | Fold Change vs. Control | Key Finding | Reference |
| Phospho-Tau (Ser404) | This compound | Decreased (P = 0.030) | Significant reduction in tau phosphorylation in the brain. | [4][6] |
| Phospho-GSK3β (Ser9) | This compound | Increased (P = 0.018) | In vivo inhibition of GSK3β. | [4][6] |
| Phospho-Akt | This compound | Increased (P = 0.018) | In vivo activation of the Akt pathway. | [4][6] |
| Phospho-ERK1/2 | This compound | Increased (P = 0.049) | In vivo activation of the ERK1/2 pathway. | [4][6] |
| Total Tau | This compound | No significant change | Consistent with in vitro findings. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols employed in the cited research.
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuronal studies.
-
Culture Conditions: Cells are typically cultured in a standard medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experimental purposes, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at various concentrations (e.g., 25, 50, 100 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours).[2]
Animal Studies
-
Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits, are a relevant model for Alzheimer's disease.
-
Treatment Administration: this compound is administered to the mice, typically via oral gavage, at a specific dose (e.g., 10 mg/kg of body weight) daily for a designated period.[4] A control group receives a vehicle solution.
-
Tissue Collection: Following the treatment period, mice are euthanized, and brain tissue is collected for subsequent biochemical analysis.
Biochemical Analyses
Western Blot Analysis for Protein Phosphorylation
-
Protein Extraction: Cells or brain tissue are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-tau (Ser404), anti-total-tau, anti-phospho-GSK3β (Ser9), etc.).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of protein phosphorylation.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Cellular Copper Levels
-
Sample Preparation: Cells are treated with this compound or a control. After treatment, the cells are washed thoroughly to remove any extracellular compound. The cell pellets are then digested, typically using a strong acid (e.g., nitric acid).
-
Analysis: The digested samples are introduced into an ICP-MS instrument. The instrument uses a high-temperature plasma to ionize the atoms in the sample. The ions are then separated by their mass-to-charge ratio and detected, allowing for the precise quantification of elemental copper.
-
Normalization: The measured copper levels are typically normalized to the total protein content of the cell lysate.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: General experimental workflow for in vitro analysis of this compound effects.
Caption: Signaling pathway of this compound-mediated inhibition of tau phosphorylation.
References
- 1. Increasing Cu bioavailability inhibits Abeta oligomers and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | GSK3β inhibitor | Alzheimer's disease | TargetMol [targetmol.com]
- 3. pnas.org [pnas.org]
- 4. Increasing Cu bioavailability inhibits Aβ oligomers and tau phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
Cu(II)GTSM: A Technical Guide on its Potential as an Antimicrobial Agent Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Copper complexes, long known for their antimicrobial properties, are re-emerging as a promising area of research. Among these, the copper(II) complex of glyoxal-bis(N4-methylthiosemicarbazone), Cu(II)GTSM, has demonstrated significant potential as a potent antimicrobial agent, particularly against drug-resistant bacterial strains. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity, its proposed mechanisms of action, and detailed experimental protocols for its evaluation. Quantitative data from various studies are summarized to facilitate comparison, and key pathways and workflows are visualized to provide a clear conceptual framework for researchers in the field of antimicrobial drug development.
Introduction
Copper is an essential trace element for most living organisms, yet it is toxic in excess. This dual nature has been exploited for centuries for its antimicrobial properties. Modern research has focused on the development of copper-containing compounds that can act as ionophores, facilitating the transport of copper across bacterial membranes to exert a toxic effect. This compound is a small, lipophilic, and stable copper(II) complex that has shown potent antibacterial activity against a range of clinically significant pathogens, including multidrug-resistant strains.[1][2] Its unique mode of action, which involves the efficient delivery of copper ions into the bacterial cytoplasm, makes it an attractive candidate for further development as a novel antimicrobial therapeutic.[1][3]
Antimicrobial Activity of this compound
This compound has demonstrated a broad spectrum of antibacterial activity, with particularly notable efficacy against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4] Its activity against Gram-negative bacteria is more varied, with some species like Neisseria gonorrhoeae showing high susceptibility, while others such as Escherichia coli are more resistant.[1] The potency of this compound is significantly greater than that of uncomplexed copper salts, highlighting the crucial role of the GTSM ligand in delivering copper into the bacterial cell.[1]
Quantitative Antimicrobial Potency
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for this compound against various bacterial strains.
| Bacterial Species | Strain | Resistance Profile | MIC (μM) | MIC (μg/mL) | Reference |
| Neisseria gonorrhoeae | 1291 | - | 0.1 | 0.03 | [1] |
| Staphylococcus aureus | - | Methicillin-Sensitive (MSSA) | 0.3 - 0.6 | - | [4] |
| Staphylococcus aureus | - | Methicillin-Resistant (MRSA) | 0.3 - 0.6 | - | [4] |
| Streptococcus pneumoniae | - | - | Higher than N. gonorrhoeae | - | [1] |
| Haemophilus influenzae | - | - | Higher than N. gonorrhoeae | - | [1] |
| Escherichia coli | - | Fluoroquinolone-Sensitive | >25 | >7.5 | [1] |
| Escherichia coli | - | Fluoroquinolone-Resistant | >25 | >7.5 | [1] |
| Salmonella Typhimurium | - | - | High resistance | - | [1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial pathogens.
| Compound | Bacterial Species | MIC (μM) | Reference |
| This compound | Neisseria gonorrhoeae | 0.1 | [1] |
| Cu(II)ATSM | Neisseria gonorrhoeae | 0.8 | [1] |
| Copper Pyrithione | Neisseria gonorrhoeae | 0.13 | [1] |
| Ionic Cu salts | Neisseria gonorrhoeae | >100 | [1] |
Table 2: Comparative MIC values of this compound and other copper-containing compounds against Neisseria gonorrhoeae.
Mechanism of Action
The antibacterial action of this compound is multifaceted and appears to be dependent on the target bacterium's physiology.[1] The primary mechanism involves its function as a copper ionophore, delivering toxic levels of copper into the cytoplasm.[1]
Copper Ionophore Activity
As a neutral and lipophilic molecule, this compound can readily permeate bacterial membranes.[1] Once inside the cytoplasm, the Cu(II) center is thought to be reduced to Cu(I) by intracellular reducing agents like glutathione.[1][2] This reduction leads to the dissociation of the Cu(I) ion from the GTSM ligand. The higher reduction potential of this compound compared to related complexes like Cu(II)ATSM facilitates this release of bioavailable copper, contributing to its greater antibacterial potency.[1][4] The accumulation of intracellular copper disrupts normal cellular processes by inactivating essential enzymes and interfering with metabolism.[1]
Inhibition of Bacterial Respiration
In some bacteria, such as Neisseria gonorrhoeae, this compound has been shown to directly inhibit the electron transport chain.[1][5] Specifically, it targets membrane-bound NADH dehydrogenases, key enzymes in aerobic respiration.[1][5] This inhibition of respiration appears to be a significant contributor to its bactericidal effect in susceptible organisms. However, in bacteria like E. coli, which are less sensitive to respiratory inhibition by this compound, the primary mechanism of toxicity is believed to be the overwhelming of copper homeostasis mechanisms.[1][3]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the antimicrobial properties of this compound.
Synthesis of this compound
A typical synthesis involves the reaction of the glyoxal-bis(N4-methylthiosemicarbazone) (GTSM) ligand with a copper(II) salt, such as copper(II) chloride, in a suitable solvent like ethanol or a mixture of water and ethanol. The reaction mixture is often heated to facilitate complex formation, and the resulting this compound precipitate is then filtered, washed, and dried. Characterization of the complex can be performed using techniques such as infrared (IR) spectroscopy, elemental analysis, and mass spectrometry.[6]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking.
-
Inoculum Preparation: The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium. A solvent control (e.g., DMSO) and a positive control (no compound) are included.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Measurement of Intracellular Copper Accumulation
Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) can be used to quantify the intracellular copper concentration following treatment with this compound.
-
Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase and expose them to a defined concentration of this compound for a specific duration.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Washing: Wash the cell pellets multiple times with a buffer containing a chelating agent (e.g., EDTA) to remove extracellularly bound copper.
-
Cell Lysis: Lyse the washed cells using a suitable method (e.g., sonication or chemical lysis).
-
Protein Quantification: Determine the total protein concentration of the cell lysate.
-
Metal Analysis: Analyze the copper content of the lysate using ICP-MS or AAS.
-
Data Normalization: Normalize the intracellular copper concentration to the total protein content (e.g., ng Cu/mg protein).
Assessment of Respiratory Inhibition
The effect of this compound on bacterial respiration can be measured by monitoring oxygen consumption using a Clark-type oxygen electrode or by assessing NADH dehydrogenase activity.
Oxygen Consumption Assay:
-
Cell Preparation: Harvest and wash mid-log phase bacterial cells and resuspend them in a suitable buffer.
-
Oxygen Electrode Setup: Calibrate the oxygen electrode system.
-
Measurement: Add the bacterial suspension to the electrode chamber and monitor the basal rate of oxygen consumption. Add a respiratory substrate (e.g., glucose or lactate) to stimulate respiration.
-
Inhibition Assay: Introduce varying concentrations of this compound and record the change in the rate of oxygen consumption.
NADH Dehydrogenase Activity Assay:
-
Membrane Vesicle Preparation: Prepare inverted membrane vesicles from the test bacteria.
-
Assay Setup: In a spectrophotometer cuvette, combine the membrane vesicles with a buffer containing NADH.
-
Activity Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.
-
Inhibition Assay: Add different concentrations of this compound to the assay mixture and determine the extent of inhibition of NADH oxidation.[1]
Future Directions and Conclusion
This compound represents a promising lead compound in the development of new antimicrobial agents to combat resistant bacteria. Its ability to act as a copper ionophore and, in some cases, directly inhibit cellular respiration provides a multi-pronged attack against bacterial pathogens. Further research is warranted to optimize its structure for enhanced efficacy and reduced host toxicity. In vivo studies are crucial to evaluate its therapeutic potential in animal models of infection. A deeper understanding of the specific bacterial targets and the mechanisms of resistance to this compound will be vital for its successful translation into a clinical therapeutic. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of this and other novel metal-based antimicrobial agents.
References
- 1. Copper(II)-Bis(Thiosemicarbazonato) Complexes as Antibacterial Agents: Insights into Their Mode of Action and Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper(II)-Bis(Thiosemicarbazonato) Complexes as Antibacterial Agents: Insights into Their Mode of Action and Potential as Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper Complexation Screen Reveals Compounds with Potent Antibiotic Properties against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial effects of copper(II) bis(thiosemicarbazonato) complexes provide new insight into their biochemical mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
Navigating the In Vivo Journey of Cu(II)GTSM: A Technical Guide to its Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone), or Cu(II)GTSM. This document delves into the in vivo behavior of this promising therapeutic and diagnostic agent, presenting quantitative data in a comparative format, detailing experimental methodologies, and illustrating key concepts through structured diagrams. The information compiled herein is intended to support further research and development of this compound and related compounds.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been investigated primarily in preclinical mouse models, revealing insights into its absorption, distribution, metabolism, and excretion. Studies have explored both oral and intravenous routes of administration, with a key focus on its potential as a therapeutic for diseases like Menkes and as a PET imaging agent.
Plasma Pharmacokinetics in Mice
Oral administration of this compound has been assessed in mouse models, demonstrating its absorption from the gastrointestinal tract. Upon oral administration, both this compound and its ligand, GTSM, have been detected in the plasma.[1][2] A nano-formulation of this compound has been shown to significantly improve its absorption and retention, leading to a markedly higher maximum plasma concentration (Cmax) and a longer mean residence time compared to the standard formulation.[1][2]
Table 1: Comparative Plasma Pharmacokinetic Parameters of this compound and nthis compound in Mice Following Oral Administration (10 mg/kg)
| Compound | Mouse Strain | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Mean Residence Time (h) |
| This compound | C3H/HeNCrl (Control) | Data not available | Data not available | Data not available | Data not available |
| nthis compound | C3H/HeNCrl (Control) | Markedly Higher[1][2] | Data not available | Data not available | Longer[1][2] |
| This compound | Macular (Menkes Model) | Data not available | Data not available | Data not available | Data not available |
| nthis compound | Macular (Menkes Model) | Markedly Higher[1][2] | Data not available | Data not available | Longer[1][2] |
Note: Specific quantitative values for Cmax, Tmax, and AUC were not consistently provided in the search results in a comparable format. The table reflects the qualitative improvements observed with the nano-formulation.
Interestingly, in a mouse model of Menkes disease (macular mice), the plasma concentration of this compound was lower, and the ratio of the area under the curve (AUC) of GTSM to this compound was markedly higher compared to control mice.[1][2] This suggests a more rapid dissociation of the complex in this disease model.[1][2]
Following intravenous administration, 64Cu-GTSM exhibits rapid initial clearance from the blood with a half-life of less than one minute.[3] This is followed by a more prolonged, slower clearance phase.[3]
Biodistribution of this compound
The biodistribution of this compound, largely studied using its radiolabeled form 64Cu-GTSM in conjunction with Positron Emission Tomography (PET), reveals widespread distribution throughout the body with notable uptake in several key organs.
Organ Uptake Following Intravenous Administration
Within 30 minutes of intravenous injection in wild-type mice, 64Cu-GTSM is taken up by all major organs, including the brain, liver, kidneys, heart, and lungs.[3][4] The uptake in the heart, lungs, kidneys, brain, and spinal cord is significantly higher for 64Cu-GTSM compared to ionic 64Cu-acetate at both 30 minutes and 24 hours post-injection.[3] While there is significant clearance of radioactivity from the heart, lungs, and kidneys by 24 hours, the brain and spinal cord show almost complete retention.[3]
Table 2: Ex Vivo Biodistribution of 64Cu from 64Cu-GTSM in C57BL6J Mice at 24 hours Post-Injection (% Injected Dose per Gram - %ID/g)
| Organ | %ID/g (Mean ± SD) |
| Blood | Data not available |
| Heart | ~0.5 |
| Lungs | ~0.75 |
| Liver | ~4.0 |
| Spleen | ~0.5 |
| Kidneys | ~1.5 |
| Muscle | ~0.25 |
| Bone | ~0.25 |
| Brain | ~1.0 |
Note: The values are estimated from graphical representations in the cited literature and should be considered approximate.[3]
Brain Uptake and Distribution
64Cu-GTSM efficiently crosses the blood-brain barrier, delivering 64Cu to all parts of the brain by 30 minutes post-injection, with almost complete retention at 24 hours.[3] In a transgenic mouse model of Alzheimer's disease (TASTPM), the brain concentration of 64Cu was significantly increased at both 30 minutes and 24 hours after injection of 64Cu-GTSM compared to wild-type controls.[5] However, these mice also exhibited a faster clearance of 64Cu from the brain.[5] The regional distribution of 64Cu in the brain did not correlate with the distribution of amyloid-β plaques.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the typical experimental protocols used in the pharmacokinetic and biodistribution studies of this compound.
Pharmacokinetic Studies in Mice
-
Animal Models: Male macular mice (a model for Menkes disease) and C3H/HeNCrl mice (control) are often used.[1][2] For Alzheimer's research, TASTPM transgenic mice and age-matched wild-type controls are employed.[3][4][5]
-
Compound Administration: For oral pharmacokinetic studies, this compound or its nano-formulation (nCuGTSM) is administered at a dose of 10 mg/kg.[1][2] For PET imaging studies, 64Cu-GTSM is administered intravenously.[3][4][5]
-
Sample Collection: Serial blood samples are collected from the mice at various time points post-administration.[1][2]
-
Analytical Method: Plasma concentrations of this compound and its metabolite GTSM are measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2]
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as Cmax, Tmax, AUC, and mean residence time are calculated from the plasma concentration-time data.[1][2]
Biodistribution Studies using PET Imaging
-
Radiolabeling: The GTSM ligand is radiolabeled with 64Cu to produce 64Cu-GTSM.
-
Animal Models: Wild-type mice (e.g., C57BL6J) or transgenic disease models are used.[3]
-
Tracer Administration: A controlled dose of 64Cu-GTSM is administered intravenously to the animals.[3][4][5]
-
PET/CT Imaging: Whole-body PET/CT scans are acquired at various time points post-injection (e.g., 0-30 minutes and 24-25 hours) to visualize the distribution of the radiotracer.[3][4][5]
-
Image Analysis: Regions of interest (ROIs) are drawn on the images of major organs to quantify the uptake of 64Cu, typically expressed as the percentage of the injected dose per milliliter (%ID/mL).[3]
-
Ex Vivo Biodistribution: Following the final imaging session, animals are euthanized, and major organs and tissues are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the %ID/g.[3]
Visualizing Key Mechanisms and Workflows
To further elucidate the processes involved in the action and analysis of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Pharmacokinetics of CuGTSM, a Novel Drug Candidate, in a Mouse Model of Menkes Disease [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of CuGTSM, a Novel Drug Candidate, in a Mouse Model of Menkes Disease - ProQuest [proquest.com]
- 3. Studies of copper trafficking in a mouse model of Alzheimer’s disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of copper trafficking in a mouse model of Alzheimer's disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET Imaging of Copper Trafficking in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Stability of the Cu(II)GTSM Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The copper(II) complex of glyoxal-bis(N4-methylthiosemicarbazone), Cu(II)GTSM, is a promising therapeutic and imaging agent with applications in neurodegenerative diseases and oncology. Its efficacy is intrinsically linked to its stability in vitro and its metabolic fate in vivo. This technical guide provides a comprehensive overview of the stability profile of this compound, presenting key quantitative data, detailed experimental protocols for stability assessment, and visual representations of its mechanism of action and experimental workflows.
Introduction
This compound is a cell-permeable copper complex designed to deliver copper to target tissues.[1][2] Unlike its more stable analogue, Cu(II)ATSM, the in vivo behavior of this compound is characterized by the intracellular reduction of the copper center from Cu(II) to Cu(I), leading to the dissociation of the complex and the release of bioavailable copper.[2][3] This targeted release is crucial for its therapeutic effects, which include the inhibition of glycogen synthase kinase 3β (GSK3β) and the modulation of neurotoxic amyloid β-trimers and phosphorylated tau.[4][5] Understanding the stability of this compound in various biological environments is therefore paramount for the development of drugs and imaging agents based on this complex.
Quantitative Stability Data
The stability of this compound has been assessed through various metrics, including its electrochemical properties, biodistribution, and clearance rates. The following tables summarize the key quantitative data available.
Table 1: Electrochemical Properties of this compound and Related Complexes
| Complex | Reduction Potential (E½' vs AgCl/Ag) in Me2SO | Notes |
| This compound | -0.44 V | The lower reduction potential compared to Cu(II)ATSM facilitates its reduction by endogenous reducing agents.[1][3] |
| Cu(II)ATSM | -0.60 V | More difficult to reduce, leading to greater stability and selective retention in hypoxic cells.[1][3] |
Table 2: In Vivo Pharmacokinetics of 64Cu-Labeled GTSM
| Parameter | Value | Species | Administration Route | Reference |
| Blood Clearance | ||||
| Initial Phase Half-Life | << 1 min | Mouse | Intravenous | [6] |
| Brain Uptake and Retention | ||||
| % Injected Dose per mL at 30 min | 5.57 ± 0.77 | Mouse | Intravenous | [7] |
| % Injected Dose per mL at 24 h | 5.45 ± 0.75 | Mouse | Intravenous | [7] |
| Retention in Brain and Spinal Cord (30 min to 24 h) | >98% | Mouse | Intravenous | [6] |
| Organ Distribution at 30 min (%ID/mL) | ||||
| Heart | Significantly higher than 64Cu-acetate | Mouse | Intravenous | [7] |
| Lungs | Significantly higher than 64Cu-acetate | Mouse | Intravenous | [7] |
| Kidney | Substantial uptake | Mouse | Intravenous | [7] |
| Liver | High uptake | Mouse | Intravenous | [8] |
| Organ Clearance (30 min to 24 h) | ||||
| Heart | 57% decrease | Mouse | Intravenous | [7] |
| Lungs | 71% decrease | Mouse | Intravenous | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound stability. The following sections outline key experimental protocols.
In Vitro Stability Assessment using UV-Visible Spectroscopy
This protocol is adapted from studies on the stability of similar copper bis(thiosemicarbazone) complexes.[9]
Objective: To monitor the stability of the this compound complex in the presence of biological reductants.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ascorbic acid (AA), Glutathione (GSH), L-Cysteine (Cys)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of the reductants (AA, GSH, Cys) in the appropriate buffer.
-
In a cuvette, prepare a solution of this compound in a mixture of DMSO and phosphate buffer (e.g., 30% DMSO in 0.1 M phosphate buffer, pH 7.4).
-
Record the initial UV-Vis spectrum of the this compound solution. The characteristic absorption band for Cu(II) bis(thiosemicarbazone) complexes is typically monitored.[9]
-
Add a specific concentration of the reductant (e.g., 100 equivalents) to the cuvette.
-
Monitor the change in absorbance at the characteristic wavelength over time at regular intervals to determine the kinetics of the reduction and subsequent dissociation of the complex.
In Vivo Biodistribution Studies using PET Imaging
This protocol is based on preclinical studies evaluating the biodistribution of 64Cu-labeled compounds.[6][7]
Objective: To determine the whole-body distribution and clearance of 64Cu delivered by GTSM over time.
Materials:
-
64Cu-GTSM
-
Animal model (e.g., mice)
-
Positron Emission Tomography (PET) scanner
-
Anesthesia
-
Gamma counter
Procedure:
-
Synthesize and purify 64Cu-GTSM.
-
Anesthetize the animal.
-
Administer a known amount of 64Cu-GTSM intravenously (e.g., via tail vein injection).
-
Perform dynamic or static PET scans at various time points (e.g., 0-30 minutes and 24 hours post-injection).
-
Reconstruct the PET images to visualize the distribution of radioactivity in different organs.
-
For quantitative analysis, draw regions of interest (ROIs) over major organs (brain, heart, liver, kidneys, etc.) on the PET images to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
At the final time point, sacrifice the animal and collect major organs.
-
Measure the radioactivity in each organ using a gamma counter to confirm and provide more accurate quantification of the biodistribution.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental procedures can aid in understanding the stability and mechanism of action of this compound.
Caption: Proposed signaling pathway for this compound-mediated GSK3β inhibition.
References
- 1. Transfer of copper between bis(thiosemicarbazone) ligands and intracellular copper-binding proteins. insights into mechanisms of copper uptake and hypoxia selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing Cu bioavailability inhibits Aβ oligomers and tau phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | GSK3β inhibitor | Alzheimer's disease | TargetMol [targetmol.com]
- 5. Increasing Cu bioavailability inhibits Abeta oligomers and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of copper trafficking in a mouse model of Alzheimer’s disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of copper trafficking in a mouse model of Alzheimer's disease by positron emission tomography: comparison of 64 Cu acetate and 64 CuGTSM - Metallomics (RSC Publishing) DOI:10.1039/C7MT00227K [pubs.rsc.org]
- 8. In vitro and in vivo stability investigations of Cu(II), Zn(II), Ca(II) and Gd(III) complexes with N,N'-bis(2-hydroxyiminopropionyl) propane-1,3-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Preparation of Cu(II)GTSM Stock Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone) (Cu(II)GTSM) stock solutions intended for in vivo experimental use. The following procedures are designed to ensure consistent and safe administration of this compound in preclinical research settings.
Introduction
This compound is a lipophilic, cell-permeable copper complex with a range of biological activities, including potential as an anticancer and antimicrobial agent, and has been investigated for its role in neurodegenerative diseases. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable results in in vivo studies. Due to its poor aqueous solubility, specific co-solvent systems are required for its formulation. This document outlines two established protocols for the preparation of this compound stock solutions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation of this compound solutions.
| Parameter | Protocol 1 | Protocol 2 |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Achievable Solubility | 0.67 mg/mL (2.28 mM)[1] | 0.67 mg/mL (2.28 mM)[1] |
| Initial Stock Solvent | 100% DMSO | 100% DMSO |
| Sterilization Method | Aseptic Filtration (0.22 µm sterile filter) | Aseptic Filtration (0.22 µm sterile filter) |
| Storage of Stock (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months[1] | -20°C for up to 1 month; -80°C for up to 6 months[1] |
| Working Solution Stability | Prepare fresh for each use | Prepare fresh for each use |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes
-
Sterile 0.22 µm syringe filters (Nylon or PTFE membrane recommended for DMSO compatibility)
-
Laminar flow hood or biological safety cabinet
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This protocol outlines the preparation of a this compound working solution using a common co-solvent system.
1. Preparation of Primary Stock Solution in DMSO: a. In a sterile vial within a laminar flow hood, dissolve the appropriate amount of this compound powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 6.7 mg/mL). b. Vortex thoroughly to ensure complete dissolution. If necessary, use a sonicator to aid in dissolving the compound.[1]
2. Preparation of the Final Working Solution: a. The following steps describe the preparation of a 1 mL working solution at a concentration of 0.67 mg/mL. Volumes can be scaled as needed. b. In a sterile tube, add 400 µL of sterile PEG300. c. Add 100 µL of the this compound primary stock solution (6.7 mg/mL in DMSO) to the PEG300 and mix thoroughly by vortexing.[1] d. Add 50 µL of sterile Tween-80 to the mixture and vortex until the solution is homogenous.[1] e. Add 450 µL of sterile 0.9% saline to the mixture to bring the final volume to 1 mL.[1] f. Vortex the final solution until it is clear and uniform.
3. Sterilization: a. Aseptically filter the final working solution through a 0.22 µm sterile syringe filter into a sterile vial. Ensure the filter material is compatible with DMSO (e.g., Nylon or PTFE).
4. Storage and Use: a. It is recommended to prepare the final working solution fresh on the day of use.[1] b. The primary stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: DMSO and SBE-β-CD in Saline Formulation
This protocol provides an alternative formulation using a cyclodextrin to improve solubility.
1. Preparation of Primary Stock Solution in DMSO: a. Follow the same procedure as in Protocol 1, step 1 to prepare a concentrated stock solution of this compound in 100% sterile DMSO (e.g., 6.7 mg/mL).
2. Preparation of 20% SBE-β-CD in Saline: a. In a sterile container, dissolve SBE-β-CD powder in sterile 0.9% saline to a final concentration of 20% (w/v). b. Ensure complete dissolution by vortexing or stirring. c. Sterilize the 20% SBE-β-CD solution by filtering it through a 0.22 µm sterile filter.
3. Preparation of the Final Working Solution: a. The following steps describe the preparation of a 1 mL working solution at a concentration of 0.67 mg/mL. Volumes can be scaled as needed. b. In a sterile tube, add 900 µL of the sterile 20% SBE-β-CD in saline solution. c. Add 100 µL of the this compound primary stock solution (6.7 mg/mL in DMSO) to the SBE-β-CD solution.[1] d. Vortex the final solution until it is clear and homogenous. Sonication may be used to aid dissolution.[1]
4. Sterilization: a. Aseptically filter the final working solution through a 0.22 µm sterile syringe filter into a sterile vial. A nylon or PTFE membrane is recommended.
5. Storage and Use: a. The final working solution should be prepared fresh for each experiment.[1] b. The primary DMSO stock can be stored under the same conditions as in Protocol 1.[1]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing this compound for in vivo studies.
References
Application Notes & Protocols: Western Blot Analysis of GSK3β, Akt, and ERK1/2 Phosphorylation after Cu(II)GTSM Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone), or Cu(II)GTSM, is a cell-permeable copper complex with a range of biological activities, including potential anticancer properties.[1] Its mechanism of action often involves the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. Key among these are the PI3K/Akt and MAPK/ERK pathways.
Glycogen synthase kinase 3β (GSK3β) is a crucial kinase involved in numerous cellular processes. Its activity is primarily regulated by inhibitory phosphorylation at the Serine 9 residue (Ser9), often by upstream kinases such as Akt.[2][3] The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK pathway, activated by phosphorylation at Threonine 202 and Tyrosine 204, which in turn regulate transcription and cellular processes.
Studies have shown that this compound can induce the phosphorylation of Akt and ERK1/2, which subsequently leads to the inhibitory phosphorylation of GSK3β.[1] Western blotting is a fundamental and widely used technique to detect these specific phosphorylation events, providing semi-quantitative insights into the activation state of these signaling pathways in response to this compound treatment. This document provides a detailed protocol for performing such an analysis and presents the expected outcomes.
Signaling Pathway Overview
This compound treatment has been observed to influence the Akt and ERK signaling cascades. Treatment of cells with this compound can lead to the activation of Akt (via phosphorylation at Ser473) and ERK1/2 (via phosphorylation at Thr202/Tyr204). Activated Akt then phosphorylates GSK3β at Ser9, which inhibits its kinase activity.[1][2] This signaling network is a critical determinant of cell fate.
References
Assessing Cognitive Improvement in AD Mice with Cu(II)GTSM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the assessment of cognitive improvement in Alzheimer's disease (AD) mouse models following treatment with Cu(II)GTSM. This document includes a summary of the key quantitative findings, detailed experimental protocols for behavioral and pathological assessment, and a visualization of the proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of this compound treatment in AD mouse models, demonstrating its efficacy in improving cognitive function and reducing AD-related pathology.
Table 1: Cognitive Improvement in APP/PS1 Transgenic AD Mice
| Behavioral Test | Parameter | Sham-Treated AD Mice | This compound-Treated AD Mice | p-value |
| Y-Maze | % Entry to Novel Arm | 33% | 48% | 0.0002[1][2] |
Table 2: Neuropathological Changes in APP/PS1 Transgenic AD Mice
| Pathological Marker | Measurement | Change with this compound Treatment | p-value |
| Insoluble Aβ | ELISA | 24% decrease | 0.033[1] |
| Aβ Plaque Deposition | Immunohistochemistry | No significant effect | 0.39[1] |
| Phosphorylated Tau | Western Blot | Decrease | 0.030[1][3][4] |
| Total Tau | Western Blot | No significant change | 0.2248[1][3] |
Table 3: Modulation of Intracellular Signaling Pathways in AD Mice
| Signaling Protein | Measurement | Change with this compound Treatment | p-value |
| p-GSK3β (Ser9) | Western Blot | Increase | 0.018[1][3][4] |
| p-Akt | Western Blot | Increase | 0.018[1][3][4] |
| p-ERK1/2 | Western Blot | Increase | 0.049[1][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Y-Maze Test for Spatial Working Memory
This protocol assesses short-term spatial working memory based on the innate tendency of mice to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking software (e.g., Ethovision).
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least one hour before the test.
-
Maze Preparation: Clean the maze with 70% ethanol and allow it to dry completely between each mouse to eliminate olfactory cues.
-
Testing:
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a predetermined duration (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system.
-
-
Data Analysis:
-
An arm entry is defined as the mouse's body, excluding the tail, being completely within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of alternation using the following formula:
-
% Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
-
-
Morris Water Maze for Spatial Learning and Memory
This protocol evaluates hippocampus-dependent spatial learning and memory.
Materials:
-
A large circular pool (water maze).
-
An escape platform submerged just below the water surface.
-
Non-toxic, opaque substance to make the water cloudy (e.g., non-fat dry milk or non-toxic white paint).
-
Visual cues placed around the room.
-
Video tracking software.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the first trial.
-
Visible Platform Training (Day 1):
-
The platform is visible (e.g., marked with a flag or raised above the water surface).
-
Conduct 4 trials per mouse, placing the mouse into the pool facing the wall from one of four starting positions (North, South, East, West) in a quasi-random sequence.
-
Allow the mouse to swim and find the platform. If the mouse does not find the platform within a set time (e.g., 60 or 120 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 10-15 seconds.
-
-
Hidden Platform Training (Days 2-5):
-
The platform is hidden beneath the opaque water.
-
Repeat the procedure from Day 1 for a set number of days. The escape latency (time to find the platform) should decrease across days as the mice learn the platform's location.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length to the platform across the hidden platform training days.
-
Probe Trial: Analyze the time spent in the target quadrant and the number of platform location crossings.
-
Immunohistochemistry for Aβ Plaques
This protocol allows for the visualization and quantification of amyloid-beta plaques in brain tissue.
Materials:
-
Mouse brain tissue sections (fixed and sectioned).
-
Primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope and imaging software.
Procedure:
-
Tissue Preparation: Perfuse mice and fix brain tissue in 4% paraformaldehyde. Section the brain using a microtome or cryostat.
-
Antigen Retrieval: Incubate sections in formic acid to unmask the Aβ epitope.
-
Blocking: Block non-specific antibody binding by incubating sections in a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody.
-
Signal Amplification: Incubate sections with the ABC reagent.
-
Visualization: Develop the signal using the DAB substrate, which will produce a brown precipitate at the location of the Aβ plaques.
-
Imaging and Analysis:
-
Mount the stained sections on slides.
-
Capture images of the brain regions of interest (e.g., hippocampus and cortex) using a microscope.
-
Quantify the Aβ plaque load by measuring the percentage of the area covered by DAB staining using image analysis software.
-
Western Blot for Phosphorylated Tau
This protocol is used to detect and quantify the levels of phosphorylated tau in brain homogenates.
Materials:
-
Mouse brain tissue homogenates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction: Homogenize brain tissue in a lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size by running a set amount of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated tau or total tau overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated tau band to the intensity of the total tau band or a loading control (e.g., β-actin).
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Proposed signaling pathway of this compound in AD.
Caption: General experimental workflow for assessing this compound.
References
Application Notes and Protocols for Studying Reactive Oxygen Species (ROS) Production in Cancer Cells Using Cu(II)GTSM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone), abbreviated as Cu(II)GTSM, is a cell-permeable copper complex that has garnered significant interest in cancer research. Its selective cytotoxicity towards cancer cells is primarily attributed to its ability to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This document provides detailed application notes and experimental protocols for the use of this compound in studying ROS production in cancer cells.
The mechanism of action of this compound involves its reduction from Cu(II) to Cu(I) within the reductive intracellular environment of cancer cells. This reduced cuprous ion can then participate in Fenton-like reactions, catalyzing the production of highly cytotoxic hydroxyl radicals from hydrogen peroxide, thereby leading to significant oxidative damage to cellular components. The inherent oxidative stress in many cancer types makes them particularly vulnerable to further ROS induction by agents like this compound.
Data Presentation
The cytotoxic effects of copper bis(thiosemicarbazone) complexes, including those structurally related to this compound, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. Below are representative IC50 values for copper complexes in different cancer cell lines, illustrating their potent anti-cancer activity.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| A549 | Lung Carcinoma | Copper(II) 2-hydroxy-1-naphthaldehyde Complex (C1) | 1.4 |
| A549 | Lung Carcinoma | Copper(II) 2-hydroxy-1-naphthaldehyde Complex (C2) | 1.4 |
| SW480 | Colon Cancer | Copper(II) Complex with Halogenated Arylthiourea (1) | 4.7 ± 0.3 |
| SW620 | Metastatic Colon Cancer | Copper(II) Complex with Halogenated Arylthiourea (1) | 3.3 ± 0.2 |
| PC3 | Metastatic Prostate Cancer | Copper(II) Complex with Halogenated Arylthiourea (8) | 4.3 ± 0.5 |
| HCT-15 | Colon Cancer | Copper(II) Bis(pyrazol-1-yl)acetate Complex (9) | 0.20 ± 0.04 |
| PSN-1 | Pancreatic Cancer | Copper(II) Bis(pyrazol-1-yl)acetate Complex (9) | 0.20 ± 0.01 |
Signaling Pathways
The induction of ROS by this compound can trigger a cascade of downstream signaling events in cancer cells, ultimately leading to cell cycle arrest, autophagy, and apoptosis. The diagram below illustrates the key signaling pathways implicated in the cellular response to this compound-induced oxidative stress.
Caption: this compound-induced ROS signaling cascade in cancer cells.
Experimental Protocols
Protocol 1: Determination of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the measurement of total intracellular ROS levels in cancer cells following treatment with this compound using the fluorescent probe DCFH-DA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate (for flow cytometry) or a 96-well black, clear-bottom plate (for plate reader) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) in fresh complete medium. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂). Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
DCFH-DA Staining:
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Add DCFH-DA solution (final concentration of 10-20 µM in serum-free medium) to each well.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Measurement:
-
For Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze immediately on a flow cytometer. DCF fluorescence is typically detected in the FITC channel (Excitation: ~488 nm, Emission: ~525 nm).
-
For Plate Reader: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of the treated samples to the vehicle control to determine the fold change in ROS production.
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
This protocol describes the specific detection of mitochondrial superoxide, a major form of ROS, using the fluorescent probe MitoSOX™ Red.
Materials:
-
Cancer cell line of interest
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Cu(II)GTSM
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Cu(II)GTSM in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution?
A1: this compound is known to have low solubility in aqueous solutions.[1] Precipitation can occur due to several factors, including the concentration of the compound, the pH of the solution, the presence of other salts, and the temperature. It is a neutral complex that is readily membrane-permeant but can aggregate in aqueous environments.[2]
Q2: What are the recommended initial solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents for this compound.[3] Stock solutions in DMSO can typically be prepared at concentrations of 10 mg/mL.[3]
Q3: Can I use sonication or heating to aid dissolution?
A3: Yes, if precipitation or phase separation occurs during the preparation of aqueous-based working solutions, gentle heating and/or sonication can be used to facilitate dissolution.[4] However, it is crucial to monitor the stability of the compound under these conditions to prevent degradation.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions are -20°C for up to one month or -80°C for up to six months.[4]
Troubleshooting Guide: Preparing Aqueous Solutions of this compound
This guide provides step-by-step protocols and troubleshooting tips for preparing stable aqueous solutions of this compound for in vitro and in vivo experiments.
Issue: Precipitation observed when diluting DMSO stock solution with aqueous buffer (e.g., PBS).
Cause: The poor aqueous solubility of this compound leads to its precipitation when the concentration of the organic co-solvent (DMSO) is significantly reduced.
Solutions:
-
Co-Solvent Formulation: Employing a multi-component solvent system can significantly enhance the solubility of this compound in aqueous media.
-
Cyclodextrin Encapsulation: Utilizing cyclodextrins can form inclusion complexes with this compound, thereby increasing its aqueous solubility.[5][6]
-
Nanosuspension Formulation: Creating a nanosuspension of this compound can improve its solubility and bioavailability.[7][8]
Experimental Protocols and Data
Protocol 1: Co-Solvent Formulation
This protocol is suitable for preparing this compound solutions for both in vitro and in vivo studies.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 6.7 mg/mL).[4]
-
In a separate tube, sequentially add the co-solvents. For a 1 mL final working solution, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.[4]
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.[4]
-
Finally, add 450 µL of saline (or your desired aqueous buffer) to reach the final volume of 1 mL.[4]
-
If any precipitation is observed, use gentle sonication to clarify the solution.[4]
Quantitative Solubility Data:
| Formulation | Achieved Concentration | Molar Equivalent | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.67 mg/mL | 2.28 mM | Clear solution, may need ultrasonic treatment.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 0.67 mg/mL | 2.28 mM | Clear solution, may need ultrasonic treatment.[4] |
| PBS (pH 7.2) | 0.16 mg/mL | - | Slightly soluble.[3] |
| DMF | 20 mg/mL | - | Soluble.[3] |
| DMSO | 10 mg/mL | - | Soluble.[3] |
Protocol 2: Cyclodextrin Formulation
This method utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 6.7 mg/mL).[4]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
For a 1 mL final working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[4]
-
Mix thoroughly. Gentle sonication can be used if necessary to obtain a clear solution.[4]
Visualizations
Experimental Workflow: Co-Solvent Formulation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper(II)-Bis(Thiosemicarbazonato) Complexes as Antibacterial Agents: Insights into Their Mode of Action and Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of a Cu(II) complex as nanosuspension for enhanced antitumor efficacy against glioblastoma cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of CuGTSM, a Novel Drug Candidate, in a Mouse Model of Menkes Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Renal Toxicity of Cu(II)GTSM in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cu(II)GTSM in animal models. The focus is on identifying, monitoring, and mitigating potential renal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is renal toxicity a concern?
A1: this compound, or copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), is a compound with applications in imaging and therapy. The "GTSM" component acts as an ionophore, facilitating the transport of copper into cells. While this property is beneficial for its intended applications, it can also lead to off-target accumulation of copper in organs with high blood flow and clearance functions, such as the kidneys. Excess intracellular copper can induce oxidative stress, leading to cellular damage and organ dysfunction.
Q2: What are the early signs of renal toxicity in animal models treated with this compound?
A2: Early indicators of renal toxicity include elevated levels of blood urea nitrogen (BUN) and serum creatinine (sCr). These markers reflect a decrease in the glomerular filtration rate (GFR), a primary function of the kidneys. Monitoring urine output and the presence of protein in the urine (proteinuria) can also be indicative of kidney damage. For more subtle and earlier detection, novel urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1), neutrophil gelatinase-associated lipocalin (NGAL), and cystatin C can be measured.
Q3: How can I monitor for renal toxicity during my experiment?
A3: A multi-pronged approach is recommended for comprehensive monitoring:
-
Biochemical Analysis: Regular blood sample collection (e.g., via tail vein) for measurement of BUN and sCr.
-
Urinalysis: Collection of urine to assess for proteinuria, glucosuria, and changes in urine volume and osmolality.
-
Histopathology: At the end of the study, or at predetermined time points, kidney tissues should be collected for histological examination to identify structural changes such as tubular necrosis, inflammation, and fibrosis.
-
Oxidative Stress Markers: Measurement of markers of oxidative stress in kidney tissue homogenates or plasma can provide mechanistic insights.
Q4: What are the potential mechanisms of this compound-induced renal toxicity?
A4: The primary mechanism is believed to be copper-mediated oxidative stress. Excess intracellular copper can participate in Fenton-like reactions, generating reactive oxygen species (ROS). This leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering programmed cell death pathways like apoptosis and necroptosis. Studies on copper toxicity suggest the involvement of signaling pathways such as the p53 and NF-κB pathways. Furthermore, copper can activate the Keap1/Nrf2 signaling pathway, which is a cellular defense mechanism against oxidative stress.
Q5: Are there any strategies to mitigate this compound-induced renal toxicity?
A5: Yes, several strategies can be employed:
-
Copper Chelators: Co-administration of a copper chelating agent can help sequester excess copper and facilitate its excretion. Ammonium tetrathiomolybdate (TTM) is a potent copper chelator that forms a complex with copper and albumin, promoting its hepatobiliary excretion.
-
Antioxidants: Supplementation with antioxidants can help counteract the oxidative stress induced by copper. N-acetylcysteine (NAC) is a well-known antioxidant that can scavenge free radicals and replenish intracellular glutathione levels. Curcumin has also shown protective effects against metal-induced renal injury.
-
Targeted Delivery: Modifying the this compound molecule to specifically target the tissue of interest can reduce off-target accumulation in the kidneys. For example, Gal-Cu(gtsm) is a modified version designed for liver-specific delivery, which has been shown to have minimal renal toxicity compared to the untargeted this compound.
Troubleshooting Guides
Issue 1: Elevated BUN and/or Serum Creatinine Levels
| Potential Cause | Troubleshooting Step | Rationale |
| Dose of this compound is too high. | 1. Review the literature for established dose ranges. 2. Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. 3. Consider reducing the dose or the frequency of administration. | High doses of this compound can lead to acute kidney injury due to rapid copper accumulation. |
| Pre-existing renal impairment in the animal model. | 1. Screen animals for baseline renal function before initiating the study. 2. Ensure the use of healthy animals from a reputable supplier. | Animals with underlying kidney issues will be more susceptible to nephrotoxic agents. |
| Dehydration of the animals. | 1. Ensure ad libitum access to drinking water. 2. Monitor for signs of dehydration (e.g., decreased skin turgor, reduced urine output). | Dehydration can exacerbate renal injury by reducing renal blood flow. |
Issue 2: Histological Evidence of Renal Damage (e.g., Tubular Necrosis)
| Potential Cause | Troubleshooting Step | Rationale |
| Significant copper accumulation in the kidneys. | 1. Implement a mitigation strategy such as co-administration of a copper chelator (e.g., TTM). 2. Consider using a lower dose of this compound. | Chelation therapy can reduce the free copper concentration in the kidneys, thereby minimizing cellular damage. |
| Severe oxidative stress. | 1. Co-administer an antioxidant like N-acetylcysteine (NAC). 2. Measure markers of oxidative stress in kidney tissue to confirm the mechanism. | Antioxidants can help neutralize reactive oxygen species and protect renal cells from damage. |
| Inflammatory response. | 1. Assess for inflammatory cell infiltration in histological sections. 2. Measure pro-inflammatory cytokine levels in kidney tissue. | Copper-induced cell death can trigger an inflammatory response that contributes to further tissue damage. |
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the dose- and time-dependent toxicity of oral copper sulphate in a rat model. While not this compound, this data provides a relevant reference for the potential renal effects of copper overload.
Table 1: Effect of Oral Copper Sulphate on Blood Urea Nitrogen (BUN) in Rats (mg/dL)
| Group | 30 Days | 60 Days | 90 Days |
| Control | 20.5 ± 1.5 | 21.2 ± 1.8 | 22.0 ± 2.1 |
| 100 mg/kg | 24.8 ± 2.3 | 28.5 ± 2.9 | 32.1 ± 3.5* |
| 200 mg/kg | 30.1 ± 3.1 | 36.4 ± 4.2 | 45.7 ± 5.8** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group. Data extrapolated from a study on copper sulphate toxicity.
Table 2: Copper Concentration in Kidney Tissue of Rats Treated with Oral Copper Sulphate (µg/g)
| Group | 30 Days | 60 Days | 90 Days |
| Control | 3.5 ± 0.4 | 3.8 ± 0.5 | 4.1 ± 0.6 |
| 100 mg/kg | 8.2 ± 1.1 | 10.5 ± 1.4 | 12.9 ± 1.9* |
| 200 mg/kg | 11.6 ± 1.8 | 15.2 ± 2.3 | 19.8 ± 3.1** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group. Data extrapolated from a study on copper sulphate toxicity.
Experimental Protocols
Protocol 1: Assessment of Renal Function
-
Blood Collection: Collect 100-200 µL of blood from the tail vein or saphenous vein at baseline and at specified time points throughout the study.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Biochemical Analysis: Use commercially available kits to measure serum urea (BUN) and creatinine concentrations according to the manufacturer's instructions.
Protocol 2: Histopathological Examination of Kidney Tissue
-
Tissue Collection: At the end of the experiment, euthanize the animals and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Fixation and Processing: Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours. Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for basement membrane integrity, and Masson's trichrome for fibrosis.
-
Microscopic Evaluation: Examine the slides under a light microscope and score for tubular injury, glomerular changes, interstitial inflammation, and fibrosis by a qualified pathologist blinded to the treatment groups.
Protocol 3: Measurement of Oxidative Stress Markers in Kidney Tissue
-
Tissue Homogenization: Homogenize a portion of the kidney tissue in ice-cold buffer (e.g., PBS with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant.
-
Marker Analysis: Use the supernatant to measure the following markers using commercially available assay kits:
-
Lipid Peroxidation: Malondialdehyde (MDA) or Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Protein Oxidation: Advanced Oxidation Protein Products (AOPP) assay.
-
Antioxidant Capacity: Total Antioxidant Capacity (TAC) or Ferric Reducing Antioxidant Power (FRAP) assay.
-
Antioxidant Enzymes: Superoxide Dismutase (SOD) and Catalase (CAT) activity assays.
-
Visualizations
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Cu(II)GTSM
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cu(II)GTSM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the baseline BBB permeability of this compound?
A1: this compound is a lipophilic, neutral complex that inherently possesses the ability to cross the blood-brain barrier. Positron Emission Tomography (PET) imaging studies in mice have shown significant brain uptake of 64Cu-GTSM within 30 minutes of intravenous administration, with values around 5.57 ± 0.77 %ID/mL (percentage of injected dose per milliliter) in wild-type mice.
Q2: What are the primary strategies to enhance the BBB penetration of this compound?
A2: The main strategies focus on formulation improvements and overcoming efflux mechanisms. These include:
-
Nano-formulation: Preparing nanosized this compound can improve its absorption and retention in the body.
-
Liposomal Formulation: Encapsulating this compound in liposomes can potentially enhance its stability and circulation time, leading to increased brain delivery.
-
Modulation of Efflux Transporters: this compound has been shown to reduce the expression and function of the P-glycoprotein (P-gp) efflux transporter at the BBB, which could inherently increase its brain accumulation.
Q3: How does this compound interact with the P-glycoprotein (P-gp) efflux pump at the BBB?
A3: this compound has been observed to reduce P-gp expression by approximately 0.5-fold and its function by 200% in human brain endothelial cells (hCMEC/D3). This suggests that this compound may inhibit its own efflux, as well as that of other P-gp substrates, thereby increasing its concentration in the brain. Interestingly, a similar compound, Cu(II)ATSM, has the opposite effect, increasing P-gp expression and function.
Q4: Are there any stability concerns with this compound in experimental solutions?
A4: The stability of copper complexes can be a concern. For thiosemicarbazones, higher copper(II) complex solution stability is associated with increased anticancer activity. It is crucial to ensure proper dissolution and prevent precipitation. Using solvents like DMSO and co-solvents such as PEG300 and Tween-80 can aid in creating stable solutions for administration. For long-term storage, it is recommended to store stock solutions at -80°C.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low brain uptake of this compound in animal models. | 1. Poor solubility or precipitation of the compound in the vehicle. 2. Rapid metabolism or clearance from circulation. 3. High activity of efflux transporters (though this compound is known to inhibit P-gp). 4. Incorrect administration (e.g., improper tail vein injection). | 1. Optimize the formulation. Use recommended solvents like DMSO with PEG300 and Tween-80 to ensure complete dissolution. Visually inspect the solution for any precipitates before administration.2. Consider nano-formulations or liposomal formulations. These can improve the pharmacokinetic profile.3. Verify the inhibitory effect on P-gp in your model. If efflux is still suspected, co-administration with a known P-gp inhibitor could be explored, though this compound itself has inhibitory effects.4. Refine your administration technique. Ensure proper training and technique for intravenous injections. |
| High variability in experimental results. | 1. Inconsistent formulation preparation. 2. Differences in animal handling and experimental conditions. 3. Instability of the this compound complex. | 1. Standardize your formulation protocol. Prepare fresh solutions for each experiment and ensure consistent mixing and temperature.2. Maintain consistent experimental parameters. Use age- and weight-matched animals and standardize housing, diet, and timing of procedures.3. Handle stock solutions appropriately. Store at -80°C for long-term stability and minimize freeze-thaw cycles. Consider the stability of the copper(I) state if reduction occurs. |
| Difficulty in preparing stable nano- or liposomal formulations. | 1. Inappropriate lipid composition or preparation method for liposomes. 2. Aggregation of nanoparticles. | 1. Optimize liposome preparation. Experiment with different lipid compositions (e.g., DSPC, cholesterol) and loading methods. The use of copper-containing liposomes where the drug is added to pre-formed liposomes can be an effective strategy.2. Characterize nanoparticles thoroughly. Use techniques like dynamic light scattering (DLS) to assess particle size and stability. Surface modifications may be necessary to prevent aggregation. |
| In vitro BBB model (e.g., hCMEC/D3 cells) shows low trans-endothelial electrical resistance (TEER). | 1. Cells are not fully confluent. 2. Cells have been passaged too many times. 3. Improper coating of transwell inserts. | 1. Allow sufficient time for monolayer formation. This can take 6-7 days. Seed cells at an appropriate density (e.g., 25,000 cells/cm²).2. Use cells within the recommended passage number. hCMEC/D3 cells are reported to maintain their properties for at least 35 passages.3. Ensure proper coating of inserts. Use materials like rat tail collagen and follow established protocols for coating. |
Quantitative Data Summary
The following table summarizes quantitative data related to the BBB penetration and effects of this compound and related compounds.
| Parameter | Compound/Formulation | Model | Result | Reference |
| Brain Uptake (%ID/g) | 64this compound | AβPP/PS1 Mice (60 min post-injection) | ~0.8 | |
| Brain Uptake (%ID/mL) | 64Cu-GTSM | Wild-type Mice (30 min post-injection) | 5.57 ± 0.77 | |
| P-gp Expression (fold change) | This compound (250 nM, 48h) | hCMEC/D3 cells | ~0.5 | |
| P-gp Function (Rhodamine 123 accumulation) | This compound (250 nM, 48h) | hCMEC/D3 cells | ~200% increase (indicating inhibition) | |
| P-gp Expression (fold change) | Cu(II)ATSM (250 nM, 48h) | hCMEC/D3 cells | ~2.0 | |
| P-gp Function (Rhodamine 123 accumulation) | Cu(II)ATSM (250 nM, 48h) | hCMEC/D3 cells | ~1.3-fold decrease (indicating increased efflux) | |
| Cell-associated Copper (fold increase) | This compound (50 nM, 18h) | PC12 cells | 3.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
This protocol is adapted from a method for preparing a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 6.7 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube
Validation & Comparative
How does the anticancer activity of Cu(II)GTSM compare to traditional chemotherapeutics?
For Immediate Release
In the ongoing battle against cancer, researchers are increasingly looking beyond traditional chemotherapy to find more effective and less toxic treatment options. One such promising candidate is Cu(II)GTSM (Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone)), a copper-containing compound that has demonstrated significant anticancer activity. This guide provides a comparative analysis of this compound against conventional chemotherapeutics like cisplatin, doxorubicin, and paclitaxel, supported by available experimental data and an exploration of its mechanisms of action.
Comparative Anticancer Activity: A Look at the Numbers
Direct head-to-head comparisons of the half-maximal inhibitory concentration (IC50) of this compound with traditional chemotherapeutics across a wide range of cancer cell lines in single studies are limited in publicly available literature. However, by compiling data from various sources, we can get a general sense of their relative potencies. It is important to note that IC50 values can vary significantly between different cell lines and experimental conditions[1][2].
In vitro studies have shown that this compound is more effective at inducing cell death in prostate cancer cells (PC3) than its analogue, Cu(II)ATSM.[3] Furthermore, other copper complexes have demonstrated superior in vivo antitumor effects and lower toxicity compared to the platinum-based drug oxaliplatin.
Below is a summary of reported IC50 values for traditional chemotherapeutics in various cancer cell lines to provide a baseline for comparison.
Table 1: IC50 Values of Traditional Chemotherapeutics in Various Cancer Cell Lines
| Chemotherapeutic | Cancer Cell Line | IC50 Value (µM) | Exposure Time |
| Cisplatin | HeLa (Cervical Cancer) | Varies widely (e.g., >10) | 48h |
| HepG2 (Liver Cancer) | Varies widely (e.g., 8-20) | 48h | |
| MCF-7 (Breast Cancer) | Varies widely (e.g., 5-30) | 48h | |
| A549 (Lung Cancer) | Varies widely (e.g., 10-50) | 48h | |
| Doxorubicin | HepG2 (Liver Cancer) | ~12.2 | 24h[4] |
| BFTC-905 (Bladder Cancer) | ~2.3 | 24h[4] | |
| HeLa (Cervical Cancer) | ~2.9 | 24h[4] | |
| MCF-7 (Breast Cancer) | ~2.5 | 24h[4] | |
| Paclitaxel | Various Human Tumor Cell Lines | 0.0025 - 0.0075 | 24h[5] |
| Ovarian Carcinoma Cell Lines | 0.0004 - 0.0034 | Not Specified[6] | |
| Non-Small Cell Lung Cancer | ~9.4 | 24h[7] |
Note: The IC50 values for cisplatin are presented as a range due to the high variability reported in the literature, which can be influenced by experimental conditions.
Delving into the Mechanism: How this compound Works
The anticancer activity of this compound and other copper complexes stems from their ability to induce cell death through multiple mechanisms, often differing from those of traditional chemotherapeutics.
Induction of Oxidative Stress and Apoptosis: Copper complexes are known to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis (programmed cell death).[8] This is a common mechanism shared with some traditional chemotherapeutics like doxorubicin. This compound has been shown to induce apoptosis, a key process in eliminating cancerous cells.
Signaling Pathway Modulation: A key differentiator for this compound lies in its interaction with cellular signaling pathways that are crucial for cancer cell survival and proliferation. Notably, copper ions have been shown to influence the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[3][9]
This compound has been observed to induce the phosphorylation of GSK3β at serine-9 through the upstream kinase Akt.[10] It also affects the phosphorylation of ERK1/2, a key component of the MAPK pathway.[10] By modulating these pathways, this compound can interfere with cancer cell growth, survival, and proliferation.
dot
Caption: Signaling pathways affected by this compound.
Experimental Protocols: A Guide for Researchers
The following are generalized protocols for key experiments used to evaluate the anticancer activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow:
dot
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound, a vehicle control, and a positive control (e.g., cisplatin).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Workflow:
dot
Caption: General workflow for an apoptosis assay.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
While direct, comprehensive comparative data is still emerging, the available evidence suggests that this compound holds significant promise as an anticancer agent. Its distinct mechanism of action, involving the modulation of key cancer-related signaling pathways, may offer advantages over traditional chemotherapeutics, potentially leading to improved efficacy and reduced side effects. Further research, including head-to-head in vitro and in vivo studies, is crucial to fully elucidate the therapeutic potential of this compound and its place in the future of cancer treatment.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
A comparative analysis of the neuroprotective effects of Cu(II)GTSM and other compounds.
This guide provides a detailed comparative analysis of the neuroprotective effects of Cu(II)GTSM and its analogue Cu(II)ATSM, alongside other notable compounds in the field of neurodegenerative disease research: PBT2 and clioquinol. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and mechanisms of action to facilitate informed decisions in neurotherapeutic research.
Introduction to Neuroprotective Compounds
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key area of research focuses on the development of neuroprotective compounds that can slow or halt these degenerative processes. This guide examines a class of compounds known as metal-protein attenuating compounds (MPACs) and related metal complexes, which have shown promise in preclinical and clinical studies.
This compound (Copper(II)-glyoxal-bis(N4-methylthiosemicarbazone)) and Cu(II)ATSM (Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone)) are lipophilic copper complexes capable of crossing the blood-brain barrier. Their neuroprotective effects are attributed to multiple mechanisms, including the modulation of intracellular signaling pathways, inhibition of protein aggregation, and reduction of oxidative stress.
PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) is a second-generation 8-hydroxyquinoline that acts as a metal ionophore, influencing the homeostasis of copper and zinc in the brain. It has been investigated primarily for its potential to inhibit the metal-mediated aggregation of amyloid-beta (Aβ) peptides in Alzheimer's disease.
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is the predecessor to PBT2 and also functions as a metal chelator and ionophore. While it showed some early promise in Alzheimer's disease trials, concerns about its neurotoxicity have limited its development.
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from various experimental studies on the neuroprotective effects of these compounds.
Table 1: In Vitro Neuroprotective Effects
| Compound | Experimental Model | Concentration | Observed Effect | Reference |
| This compound | PC12 cells (neurite outgrowth) | 50 nM | 2.3-fold increase in neurites of 75-99 µm length | [1] |
| SH-SY5Y cells (Tau phosphorylation) | Not specified | 64% decrease in Tau phosphorylation at ser404 | MedChemExpress | |
| Cu(II)ATSM | PC12 cells (neurite outgrowth) | Higher concentration than this compound | Analogous neurite elongation to this compound | [1] |
| SH-SY5Y cells (oxidative stress) | 20-50 µM | Potent protective effect against peroxide-mediated oxidative stress | [2] | |
| PBT2 | PC12 cells (neurite outgrowth) | Not specified | Promoted neurite elongation, enhanced by Cu or Zn | [1] |
| Clioquinol | SKN-AS cells (oxidative stress) | 20-50 µM | Potent protective effect against peroxide-mediated oxidative stress | [2] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosage | Observed Effect | Reference |
| This compound | APP/PS1 transgenic AD mice | 10 mg/kg/day (oral) | Restored cognitive performance to levels of healthy mice | MedChemExpress |
| Cu(II)ATSM | SOD1G37R transgenic ALS mice | Not specified | Improved locomotor function and survival | |
| MPTP-induced Parkinson's disease mice | 30 mg/kg | 61% increase in the number of SNpc neurons compared to vehicle | [3] | |
| PBT2 | Mild Alzheimer's disease patients (Phase IIa trial) | 250 mg/day (oral) | Significant improvement in executive function (Category Fluency and Trail-Making tests) | [4][5] |
| Clioquinol | AβPP/PS1 transgenic AD mice | 30 mg/kg/day (oral) | Significant reduction in the number and size of zinc-containing plaques | [6] |
| Mildly to moderately severe AD patients (Phase 2 trial) | Up to 375 mg twice daily | Decline in plasma Aβ42 levels and improvement in ADAS-cog scores in more severely affected patients | [7][8][9] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these compounds are mediated through distinct yet sometimes overlapping mechanisms.
This compound and Cu(II)ATSM
These copper complexes exhibit a broad range of neuroprotective activities. Their primary mechanisms include:
-
Inhibition of GSK3β and Tau Hyperphosphorylation: this compound has been shown to inhibit Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. This leads to a reduction in pathological Tau aggregates.
-
Modulation of Akt/ERK Signaling: this compound can activate pro-survival signaling pathways, including the Akt and ERK1/2 pathways, which are crucial for neuronal growth and survival.
-
Inhibition of Ferroptosis: Cu(II)ATSM has been demonstrated to inhibit ferroptosis, a form of iron-dependent programmed cell death implicated in several neurodegenerative diseases. It is thought to act as a radical-trapping agent, preventing lipid peroxidation.
-
Modulation of SOD1 Aggregation: In models of ALS, Cu(II)ATSM can paradoxically increase the levels of mutant SOD1 while simultaneously protecting motor neurons. This is thought to occur by improving the copper and zinc metallation of SOD1, thereby stabilizing the protein and preventing its misfolding and aggregation.
Figure 1: Simplified signaling pathway of this compound's neuroprotective effects.
PBT2 and Clioquinol
The primary mechanism of action for PBT2 and clioquinol revolves around their ability to modulate metal ion homeostasis, which is often dysregulated in neurodegenerative diseases.
-
Metal Ionophore Activity: These compounds can bind to and transport metal ions like copper and zinc across cell membranes. This can help to restore normal metal distribution, which is crucial for the function of many enzymes and proteins involved in neuronal health.
-
Inhibition of Metal-Mediated Aβ Aggregation: PBT2 and clioquinol can inhibit the binding of copper and zinc ions to Aβ peptides. This prevents the formation of toxic Aβ oligomers and plaques. By sequestering these metal ions, they can also promote the dissolution of existing plaques.
-
Modulation of Amyloidogenic Pathway: Clioquinol has been shown to reduce the expression of proteins involved in the amyloidogenic processing of Amyloid Precursor Protein (APP), such as BACE1 and Presenilin 1.
Figure 2: Mechanism of action for PBT2 and Clioquinol on metal homeostasis and Aβ aggregation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis.
Neurite Outgrowth Assay in PC12 Cells
This assay is used to assess the ability of a compound to promote the growth of neurites, an indicator of neuronal differentiation and health.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Plating: Cells are seeded at a low density (e.g., 2x10³ cells/cm²) on plates coated with an appropriate substrate (e.g., collagen type IV or poly-L-lysine).
-
Differentiation: The culture medium is replaced with a low-serum medium containing a differentiating agent, typically Nerve Growth Factor (NGF), and the test compound at various concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for neurite extension.
-
Quantification: Neurite outgrowth is quantified by capturing images using phase-contrast microscopy. A cell is considered positive for neurite extension if it possesses at least one neurite that is longer than the diameter of the cell body. The percentage of neurite-bearing cells and the average neurite length are calculated.
Thioflavin T (ThT) Assay for Amyloid Aggregation
This assay is used to quantify the formation of amyloid fibrils in vitro.
-
Reagent Preparation: A stock solution of Thioflavin T (ThT) is prepared in a suitable buffer (e.g., PBS, pH 7.4). The amyloid peptide (e.g., Aβ42) is prepared according to a standardized protocol to ensure a monomeric starting state.
-
Assay Setup: The amyloid peptide is incubated in a 96-well plate in the presence or absence of the test compound at various concentrations. ThT is added to each well.
-
Incubation and Measurement: The plate is incubated at 37°C with shaking. The fluorescence of ThT is measured at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
Data Analysis: An increase in ThT fluorescence over time indicates the formation of amyloid fibrils. The inhibitory effect of the test compound is determined by comparing the fluorescence kinetics of the treated samples to the untreated control.
Western Blot for Phosphorylated Tau
This technique is used to detect and quantify the levels of phosphorylated Tau protein in cell lysates or tissue homogenates.
-
Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a particular phosphorylated epitope of Tau (e.g., Ser396, Ser404). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent or fluorescent detection system. The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to compare the relative levels of phosphorylated Tau between samples.
Figure 3: General experimental workflow for evaluating neuroprotective compounds.
Conclusion and Future Directions
The compounds this compound, Cu(II)ATSM, PBT2, and clioquinol have all demonstrated significant neuroprotective potential through various mechanisms, primarily centered on modulating metal homeostasis and mitigating pathological protein aggregation and cellular stress.
-
This compound and Cu(II)ATSM appear to have multifaceted mechanisms of action, impacting several key signaling pathways involved in neuronal survival and pathology. Their efficacy in models of different neurodegenerative diseases, including ALS and Parkinson's, suggests a broad therapeutic potential.
-
PBT2 and Clioquinol have shown promise in the context of Alzheimer's disease by targeting the well-established role of metal ions in Aβ aggregation. Clinical trial data for these compounds, particularly PBT2, provide valuable insights into their potential for human use, although larger-scale trials are needed to confirm their efficacy.
A significant limitation in the current body of research is the lack of direct comparative studies. To definitively determine the relative efficacy of these compounds, future research should focus on head-to-head comparisons within the same experimental models and assays. Such studies would provide a clearer understanding of their respective strengths and weaknesses and guide the selection of the most promising candidates for further clinical development. Additionally, further elucidation of the detailed intracellular signaling pathways modulated by PBT2 and clioquinol would be beneficial for a more complete mechanistic comparison.
References
- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study (Journal Article) | OSTI.GOV [osti.gov]
- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. pubcompare.ai [pubcompare.ai]
Validating Cu(II)GTSM as a Biomarker for Copper Dysregulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cu(II)G-TSM as a biomarker for copper dysregulation against other established and emerging alternatives. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant biological pathways and experimental workflows to aid in the objective assessment of these biomarkers.
Introduction to Copper Dysregulation and the Need for Reliable Biomarkers
Copper is an essential trace element vital for numerous physiological processes. However, the dysregulation of copper homeostasis is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in the progression of certain cancers. Consequently, the development of sensitive and specific biomarkers to accurately reflect bodily copper status is of paramount importance for early diagnosis, patient stratification, and the development of targeted therapeutics.
Cu(II)GTSM (Copper(II) glyoxal-bis(N4-methylthiosemicarbazone)) is a cell-permeable copper complex that has garnered significant interest as a potential biomarker. Its ability to cross the blood-brain barrier and deliver copper to tissues in a manner dependent on the cellular redox state makes it a promising tool for assessing regional copper dysregulation, particularly in the brain. This guide will evaluate the performance of this compound in comparison to other biomarkers.
Comparative Analysis of Biomarkers for Copper Dysregulation
The selection of an appropriate biomarker for assessing copper status depends on the specific application, whether for systemic or tissue-specific analysis, and the nature of the copper dysregulation being investigated. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Biomarker | Principle of Detection | Sample Type | Key Advantages | Key Limitations |
| This compound (PET Imaging) | Radiolabeled 64Cu-GTSM is administered, and its uptake and retention in tissues are measured by Positron Emission Tomography (PET). Retention is influenced by the intracellular redox environment. | In vivo imaging | - Enables non-invasive, real-time visualization of regional copper trafficking and retention. - Can cross the blood-brain barrier, allowing for assessment of brain copper status.[1] | - Requires specialized and expensive PET imaging facilities. - Involves exposure to ionizing radiation. |
| Serum/Plasma Copper | Direct measurement of total copper concentration. | Serum or Plasma | - Widely available and relatively inexpensive to measure using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][3] | - Poorly reflects tissue-specific copper status. - Can be influenced by inflammation, pregnancy, and infection, limiting its specificity.[2] |
| Serum Ceruloplasmin | Measurement of the concentration or enzymatic (oxidase) activity of ceruloplasmin, the major copper-carrying protein in the blood.[4][5] | Serum or Plasma | - Well-established clinical biomarker for severe copper deficiency (e.g., Wilson's disease).[2] | - Insensitive to marginal changes in copper status and does not reliably indicate copper excess.[[“]] - As an acute-phase reactant, its levels can be elevated during inflammation, confounding interpretation. |
| Exchangeable Copper (CuEXC) and Relative Exchangeable Copper (REC) | CuEXC is the non-ceruloplasmin-bound copper fraction, measured directly. REC is the ratio of CuEXC to total serum copper.[7] | Serum | - REC has shown high sensitivity and specificity for diagnosing Wilson's disease.[7] - Better reflects the "free" or bioavailable pool of copper that can be toxic. | - Not as widely available as total serum copper or ceruloplasmin measurements. - Requires specialized analytical techniques. |
| Erythrocyte Superoxide Dismutase (SOD1) Activity | Measurement of the enzymatic activity of this copper-dependent antioxidant enzyme. | Erythrocytes | - May reflect longer-term copper status due to the lifespan of red blood cells. | - Not consistently responsive to changes in dietary copper intake. - Assays can be complex and are not standardized across laboratories. |
| Copper Chaperone for SOD1 (CCS) | Measurement of the protein expression of CCS. | Erythrocytes, Mononuclear blood cells | - CCS expression has been shown to increase in erythrocytes during mild copper deficiency in animal models.[2] - CCS mRNA in mononuclear cells may decrease with copper supplementation.[2] | - Still in the research phase and not yet a validated clinical biomarker. - Requires more complex cellular and molecular biology techniques. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible experimental methods are crucial for the validation of any biomarker. This section provides detailed protocols for key assays used to assess copper dysregulation.
Cellular Uptake of Copper Complexes
This protocol is used to quantify the amount of copper taken up by cells after treatment with a copper complex like this compound.
Materials:
-
Cell culture medium
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Concentrated nitric acid (HNO₃)
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Procedure:
-
Seed cells (e.g., HeLa, MCF7) in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
Treat the cells with the desired concentration of the copper complex for a specified time (e.g., 4 hours).[8]
-
Remove the treatment medium and wash the cells twice with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Harvest the cells by centrifugation at 1,400 rpm for 5 minutes.[8]
-
Collect the cell pellets and digest them with concentrated nitric acid.[8]
-
Quantify the intracellular copper concentration using ICP-MS.[8]
Serum Ceruloplasmin Activity Assay (Colorimetric)
This protocol measures the ferroxidase activity of ceruloplasmin in serum.
Materials:
-
Serum samples
-
Ceruloplasmin Assay Buffer
-
Oxidase substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serum samples. If samples contain high levels of chloride, which can inhibit the enzyme, a precipitation step with ammonium sulfate may be necessary.
-
Add 5-20 µL of the prepared serum sample to the wells of a 96-well plate.
-
Adjust the volume in each well to 100 µL with Ceruloplasmin Assay Buffer.
-
Prepare a Reaction Mix containing the oxidase substrate according to the kit manufacturer's instructions.
-
Add 100 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 560 nm in kinetic mode at 25°C for 15-20 minutes.[5]
-
Calculate the ceruloplasmin activity based on the rate of change in absorbance, using a standard curve generated with a known oxidizer.[5]
Total Serum Copper Measurement by Atomic Absorption Spectrometry (AAS)
This protocol outlines the direct measurement of copper concentration in serum.
Materials:
-
Serum samples
-
Nitric acid (HNO₃)
-
Demineralized water
-
Copper standard solutions
-
Atomic Absorption Spectrometer with a graphite furnace
Procedure:
-
Prepare serum samples by diluting them with a weak nitric acid solution (e.g., 1 mmol/L HNO₃).[9]
-
Prepare a series of copper working standards with known concentrations.[3]
-
Set up the AAS instrument with a copper hollow-cathode lamp, a wavelength of 324.7 nm, and an air-acetylene flame.[10]
-
Aspirate a blank solution (acidified demineralized water) to zero the instrument.[3]
-
Aspirate the standard solutions to generate a calibration curve.
-
Aspirate the diluted serum samples and record the absorbance.
-
Determine the copper concentration in the samples from the calibration curve, accounting for the dilution factor.
Western Blot for CTR1 Protein Expression
This protocol is used to detect and quantify the expression levels of the copper transporter 1 (CTR1) protein in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CTR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein extracts from cells by lysing them in a suitable buffer containing protease inhibitors.[11]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature the protein samples by heating them in SDS sample buffer.[12]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CTR1 overnight at 4°C.[1]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of CTR1.[13]
Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such diagrams.
Cellular Copper Homeostasis Signaling Pathway
This diagram illustrates the key proteins and pathways involved in maintaining copper balance within a cell.
Caption: Cellular copper uptake and trafficking pathway.
Experimental Workflow for Biomarker Validation
This diagram outlines the logical steps involved in validating a new biomarker for copper dysregulation, from initial characterization to clinical application.
Caption: A phased approach to biomarker validation.
Conclusion
The validation of this compound as a biomarker for copper dysregulation presents both significant opportunities and challenges. Its unique ability to provide non-invasive, regional information on copper trafficking, particularly within the brain, makes it a powerful research tool and a potential diagnostic for neurological disorders. However, its reliance on PET imaging limits its widespread clinical applicability.
In contrast, traditional biomarkers like serum copper and ceruloplasmin are readily accessible but lack the sensitivity and specificity to detect subtle or tissue-specific copper imbalances. Emerging biomarkers such as exchangeable copper and CCS show promise but require further validation before they can be widely adopted.
Ultimately, the choice of biomarker will be dictated by the specific research or clinical question. For detailed mechanistic studies and the assessment of brain copper status, this compound PET imaging is a superior choice. For routine clinical screening and monitoring of severe copper deficiency, serum copper and ceruloplasmin remain valuable. The continued development and validation of a panel of biomarkers will be essential for advancing our understanding of copper dysregulation and for improving patient outcomes.
References
- 1. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 2. Present situation of biomarkers for copper status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nemi.gov [nemi.gov]
- 4. Development of a New Colorimetric, Kinetic and Automated Ceruloplasmin Ferroxidase Activity Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. consensus.app [consensus.app]
- 7. Relative Exchangeable Copper, Exchangeable Copper and Total Copper in the Diagnosis of Wilson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular copper uptake studies [bio-protocol.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Copper- Determination by AAS | OIV [oiv.int]
- 11. Copper Transport Activity of Yeast Ctr1 Is Down-regulated via Its C Terminus in Response to Excess Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Cu(II)GTSM
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of Cu(II)GTSM (Copper(II) diacetyl-bis(N(4)-methylthiosemicarbazone)). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1] A risk-based approach should always be adopted when handling any chemical compound. The following table outlines the recommended PPE for handling this compound in a solid form.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times to protect against potential splashes or airborne particles.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice for general laboratory use.[2] Due to a lack of specific permeation data for this compound, it is advisable to change gloves immediately if contamination is suspected.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing from accidental spills.[3][4] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory to prevent injury from spills or dropped objects.[2][4] |
Health and Safety Information
According to the provided Safety Data Sheet, this compound is not classified as a hazardous substance.[1] However, as with any chemical, unnecessary exposure should be avoided.
| Hazard Classification | Rating |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
In case of exposure, the following first-aid measures should be taken:[1]
-
After inhalation: Move the individual to fresh air. Consult a doctor if complaints arise.
-
After skin contact: Generally, the product does not irritate the skin. Wash with soap and water.
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, consult a doctor.
Operational Plan: Handling Solid this compound
A systematic approach is critical for the safe handling of solid chemical compounds. The following workflow outlines the key steps for handling this compound powder.
Caption: A logical workflow for the safe handling of solid this compound in a laboratory setting.
Disposal Plan
Unused this compound and contaminated disposable labware should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the substance to enter sewers or surface and ground water.[1]
| Waste Type | Disposal Method |
| Solid this compound | Collect in a designated, labeled hazardous waste container. |
| Contaminated Labware (e.g., gloves, weigh boats) | Place in a sealed bag and dispose of as solid chemical waste. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container for liquid chemical waste. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
